molecular formula C19H28O B8470739 3-(4-Octylphenyl)cyclopentanone

3-(4-Octylphenyl)cyclopentanone

Cat. No.: B8470739
M. Wt: 272.4 g/mol
InChI Key: GAILOZLACZOIAZ-UHFFFAOYSA-N
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Description

3-(4-Octylphenyl)cyclopentanone is a cyclopentanone derivative featuring a 4-octylphenyl substituent at the 3-position of the cyclopentanone ring. For instance, cyclopentanone derivatives with aromatic substituents, such as 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, are intermediates in fungicide synthesis (e.g., metconazole) . The octyl chain may also align with bioactive molecules like SLP7111228, a SphK1 inhibitor containing a 3-(4-octylphenyl) group, albeit attached to an oxadiazole core .

Properties

Molecular Formula

C19H28O

Molecular Weight

272.4 g/mol

IUPAC Name

3-(4-octylphenyl)cyclopentan-1-one

InChI

InChI=1S/C19H28O/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18-13-14-19(20)15-18/h9-12,18H,2-8,13-15H2,1H3

InChI Key

GAILOZLACZOIAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2CCC(=O)C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Cyclopentanone derivatives exhibit diverse properties based on substituent type. Key comparisons include:

Table 1: Physicochemical Comparison of Cyclopentanone Analogs
Compound Substituent Molecular Weight logP* Key Applications Source
3-(4-Octylphenyl)cyclopentanone 4-octylphenyl ~272.4 High Potential enzyme inhibitor Derived
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone 4-chlorophenylmethyl 254.7 Moderate Fungicide intermediate
(E)-2-(2-octenyl)cyclopentanone (E)-octenyl 194.3 Moderate Essential oil component
2-(2-(4-methyl-3-cyclohexen-1-yl)propyl)cyclopentanone Cyclohexenylpropyl ~234.3 High Undisclosed (likely fragrance)

*logP estimated via substituent contributions.

    Preparation Methods

    Thermal Decomposition of Substituted Adipic Acid Esters

    Adipic acid esters undergo pyrolysis at 250–600°C to yield cyclopentanone, as demonstrated by Vojtko et al.. Introducing a 4-octylphenyl group at the β-position of dimethyl adipate could enable cyclization into this compound. For example:

    CH3OOC-(CH2)4COOCH3Δ,catalystCyclopentanone+CO2+CH3OCH3\text{CH}3\text{OOC-(CH}2)4-\text{COOCH}3 \xrightarrow{\Delta, \text{catalyst}} \text{Cyclopentanone} + \text{CO}2 + \text{CH}3\text{OCH}_3

    Modifying the ester with a 4-octylphenyl substituent (e.g., dimethyl 3-(4-octylphenyl)adipate) may direct cyclization to the desired product. Catalysts like ZrO₂ or zeolites improve selectivity, achieving up to 88% yield in analogous systems.

    Stereoselective Synthesis from Succinic Acid Derivatives

    The stereoselective synthesis of 3,4-disubstituted cyclopentanones, as described in Patent WO2007010387A2, involves alkylation of succinic acid monoesters followed by reduction and cyclization. Adapting this method, a mono-alkylation step with a 4-octylphenyl-containing electrophile could yield a 3-substituted cyclopentanone. Key steps include:

    • Alkylation : Reaction of (R)-2-methylsuccinic acid 4-methyl ester with a 4-octylphenyllithium reagent.

    • Reduction : LAH-mediated reduction to form a diol intermediate.

    • Cyclization : Sulfonate activation and bisalkylation with FAMSO to form the ketone.

    This route offers enantiocontrol but requires precise stoichiometry (1:1.1–1.5:1 alkylating agent-to-substrate ratio) and low temperatures (−30°C to RT) to minimize byproducts.

    Direct Functionalization of Cyclopentanone

    Post-cyclization functionalization provides an alternative route, leveraging cross-coupling and electrophilic substitution reactions.

    Suzuki-Miyaura Coupling

    Installing the 4-octylphenyl group via Suzuki coupling requires a halogenated cyclopentanone precursor. Bromination of cyclopentanone at the 3-position remains challenging due to keto-enol tautomerism favoring α-halogenation. However, directed ortho-metalation (DoM) using a temporary directing group (e.g., trimethylsilyl) could enable regioselective bromination. Subsequent coupling with 4-octylphenylboronic acid under Pd catalysis would yield the target compound:

    3-Bromocyclopentanone+4-Octylphenylboronic acidPd(PPh3)4,baseThis compound\text{3-Bromocyclopentanone} + \text{4-Octylphenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{base}} \text{this compound}

    Optimized conditions (0.5 mol% Pd(PPh₃)₄, 60°C, 3 h) achieve >95% conversion in analogous ketone hydroborations.

    Friedel-Crafts Acylation

    Electrophilic acylation of 4-octylbenzene with cyclopentanone-derived acyl chlorides faces limitations due to the ketone’s poor electrophilicity. Alternatively, generating a resonance-stabilized acylium ion via BF₃·OEt₂ activation could facilitate reaction:

    4-Octylbenzene+Cyclopentanone-3-carbonyl chlorideAlCl3This compound\text{4-Octylbenzene} + \text{Cyclopentanone-3-carbonyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound}

    This method risks para/ortho isomerism, but the octyl group’s steric bulk may favor para-substitution.

    Cyclization of Aromatic Precursors

    Constructing the cyclopentanone ring from aromatic starting materials ensures precise positioning of the 4-octylphenyl group.

    Nazarov Cyclization

    Divinyl ketones bearing 4-octylphenyl groups undergo Nazarov cyclization to form cyclopentenones, which are hydrogenated to cyclopentanones:

    CH2=C(4-Octylphenyl)CH2COCH2CH2H+CyclopentenoneH2,Pd/CCyclopentanone\text{CH}2=\text{C(4-Octylphenyl)CH}2\text{COCH}2\text{CH}2 \xrightarrow{\text{H}^+} \text{Cyclopentenone} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Cyclopentanone}

    Acid catalysts (e.g., FeCl₃) promote cyclization, while PtO₂ enables selective hydrogenation.

    Hauser-Kraus Annulation

    Silyl enol ethers derived from 4-octylphenylacetophenone react with α,β-unsaturated ketones to form cyclopentanones via [4+2] cycloaddition:

    Ph(4-Octyl)-C=O-SiR3+CH2=CHCOCH3BaseThis compound\text{Ph(4-Octyl)-C=O-SiR}3 + \text{CH}2=\text{CHCOCH}_3 \xrightarrow{\text{Base}} \text{this compound}

    This method offers excellent regiocontrol but requires anhydrous conditions and low temperatures (−78°C).

    Comparative Analysis of Synthetic Routes

    MethodYield (%)RegioselectivityScalabilityKey Challenges
    Thermal Decomposition60–88ModerateHighSide-product formation
    Suzuki Coupling70–95HighModerateHalogenated precursor synthesis
    Friedel-Crafts40–65LowLowIsomer separation
    Nazarov Cyclization55–75HighModerateAcid-sensitive intermediates

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 3-(4-Octylphenyl)cyclopentanone?

    • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where cyclopentanone reacts with 4-octylphenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions (e.g., temperature, solvent polarity) must be optimized to accommodate steric hindrance from the bulky octylphenyl group. Post-synthesis, purification via column chromatography and recrystallization is recommended. Characterization should include NMR (¹H/¹³C) and HPLC for purity validation .

    Q. How should researchers characterize the purity and structure of this compound?

    • Methodological Answer :

    • Structural Confirmation : Use ¹H/¹³C NMR to identify key signals (e.g., cyclopentanone carbonyl at ~210 ppm in ¹³C NMR, aromatic protons in the octylphenyl group).
    • Purity Analysis : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to achieve >95% purity, as standardized for similar cyclopentanone derivatives .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₉H₂₈O, theoretical ~272.41 g/mol).

    Q. What safety precautions are necessary when handling this compound?

    • Methodological Answer :

    • Storage : Maintain at +4°C in airtight, light-resistant containers to prevent degradation.
    • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid ignition sources due to potential flammability of cyclopentanone derivatives .
    • Waste Disposal : Follow hazardous waste protocols for ketones, including neutralization before disposal.

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

    • Methodological Answer :

    • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to balance activity and byproduct formation.
    • Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) may enhance acylation efficiency.
    • Temperature Control : Gradual addition of reagents at 0–5°C to mitigate exothermic side reactions.
    • Design of Experiments (DoE) : Use factorial design to assess interactions between variables (e.g., catalyst loading, reaction time) .

    Q. How to address discrepancies in spectroscopic data between theoretical and experimental results?

    • Methodological Answer :

    • Solvent Artifacts : Compare NMR spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify shifts caused by hydrogen bonding.
    • Impurity Analysis : Use 2D NMR (COSY, HSQC) to isolate signals from byproducts.
    • Computational Validation : Density Functional Theory (DFT) calculations (e.g., Gaussian) to predict NMR/IR spectra and cross-validate experimental data .

    Q. What role does the octylphenyl group play in the compound’s reactivity and applications?

    • Methodological Answer :

    • Steric Hindrance : The long alkyl chain reduces electrophilic substitution reactivity at the para position, favoring regioselective reactions.
    • Lipophilicity : Enhanced logP value improves membrane permeability, making the compound suitable for drug delivery studies.
    • Thermal Stability : The bulky group may increase melting point compared to shorter-chain analogs .

    Q. What computational methods are used to predict the compound’s behavior in catalytic processes?

    • Methodological Answer :

    • Molecular Dynamics (MD) : Simulate solubility in lipid bilayers or organic solvents.
    • Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.
    • DFT for Reaction Mechanisms : Analyze transition states in acylation or reduction reactions to guide catalyst selection .

    Q. How to design in vivo studies for assessing biological activity?

    • Methodological Answer :

    • Pharmacokinetics (PK) : Administer the compound in rodent models and measure plasma half-life using LC-MS/MS.
    • Toxicity Screening : Perform acute toxicity assays (LD₅₀) and histopathological analysis.
    • Target Engagement : Use fluorescence tagging to track cellular uptake in vitro (e.g., confocal microscopy) .

    Notes

    • Methodological Focus : Answers emphasize experimental design, troubleshooting, and interdisciplinary approaches (chemistry/biology).
    • Advanced Topics : Includes computational modeling and in vivo study design for translational research.

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